molecular formula C25H18BrN3OS B2483608 2-((4-bromobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034357-49-6

2-((4-bromobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2483608
CAS No.: 2034357-49-6
M. Wt: 488.4
InChI Key: ILIXTXOADUEHGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Bromobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidin-4(5H)-one core substituted with a 4-bromobenzylthio group at position 2 and phenyl groups at positions 3 and 5. The 4-bromobenzylthio moiety introduces steric bulk and electron-withdrawing properties, which may influence solubility, reactivity, and biological activity.

Properties

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-3,7-diphenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18BrN3OS/c26-19-13-11-17(12-14-19)16-31-25-28-22-21(18-7-3-1-4-8-18)15-27-23(22)24(30)29(25)20-9-5-2-6-10-20/h1-15,27H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILIXTXOADUEHGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC3=C2N=C(N(C3=O)C4=CC=CC=C4)SCC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-((4-bromobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:

Comparison with Similar Compounds

The compound belongs to a broader class of pyrimidinone derivatives with fused heterocyclic systems. Below is a comparative analysis with structurally related compounds:

Structural Analogues with Modified Benzylthio Substituents
Compound Name Substituent (Position 2) Core Structure Melting Point (°C) Yield (%) Key Features Reference
2-((2-Methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one 2-Methylbenzylthio Pyrrolo[3,2-d]pyrimidin-4-one Not reported Not given Reduced steric bulk compared to bromo analog; may enhance metabolic stability.
6-((3-Fluorobenzyl)thio)-2-(oxetan-3-yl)-5-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (13g) 3-Fluorobenzylthio + oxetane Pyrazolo[3,4-d]pyrimidin-4-one Not reported 21.6 Fluorine substituent enhances electronegativity; oxetane improves solubility.
2-(4,5-Dihydroxy-2-methylphenylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one (5j) Dihydroxy-2-methylphenylthio Cyclopenta[d]pyrimidin-4-one 240–242 90 Polar dihydroxy groups increase hydrophilicity; enzymatic synthesis route.

Key Observations :

  • Substituents like oxetane (in 13g) or dihydroxy groups (in 5j) may improve solubility but reduce metabolic stability compared to brominated analogs .
Core Heterocycle Variations
Compound Name Core Structure Substituents Melting Point (°C) Biological Activity (if reported) Reference
7,9-Bis(4-methoxyphenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one (6b) Thieno[3,2-d]pyrimidin-4-one Methoxyphenyl groups 183–185 Not specified
5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one Pyrazolo[3,4-b]pyridine + coumarin Thieno[2,3-d]pyrimidine Not reported Anticancer (inferred from coumarin analogs)
BPOET (Persister cell activator) Benzothieno[2,3-d]pyrimidin-4-one 4-Bromophenyl-oxoethylthio + ethyl group Not reported Ribosome activation

Key Observations :

Key Observations :

  • Enzymatic methods (e.g., laccase catalysis in 5j) offer higher yields and greener conditions compared to traditional alkylation routes .
  • Steric hindrance from bulky groups (e.g., 4-bromobenzyl) may reduce yields in conventional synthesis, necessitating optimized conditions .

Biological Activity

The compound 2-((4-bromobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a member of the pyrrolo[3,2-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological activities, particularly its anticancer and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves multi-step procedures that may include:

  • Palladium-catalyzed cross-coupling reactions to form C–S bonds.
  • Cyclization processes involving readily available starting materials such as 3-amino-thiophene derivatives.

The synthesis can be optimized for yield and purity by adjusting reaction conditions such as temperature and solvent choice. The structural characteristics include a pyrrolo-pyrimidine core with two phenyl groups and a thioether linkage with a 4-bromobenzyl group.

Anticancer Properties

Research has indicated that This compound exhibits significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Reference
A375 (melanoma)0.58
HepG2 (liver cancer)<10

The compound's mechanism of action appears to involve the inhibition of specific enzymes or receptors critical for cancer cell proliferation. For instance, it may interact with the PI3K pathway, which is pivotal in cancer biology.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential as an antimicrobial agent. Similar thieno[3,2-d]pyrimidine derivatives have been reported to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, leading to significant antimycobacterial activity.

The mechanism of action for This compound involves binding to active sites of enzymes or receptors. This binding prevents the normal function of these targets, thereby inhibiting pathways essential for cell survival and proliferation.

Key Targets

  • Enzymes : The compound may inhibit kinases involved in signaling pathways related to cell growth.
  • Receptors : It might also interact with specific receptors that regulate cellular responses to external stimuli.

Case Studies

Several studies have explored the biological activity of similar compounds within the pyrrolo-pyrimidine class:

  • Study on Anticancer Activity : A study demonstrated that related compounds exhibited IC50 values below 10 µM against various cancer cell lines, indicating strong anticancer potential.
  • Antimicrobial Evaluation : Research on thieno[3,2-d]pyrimidine derivatives showed promising results against Mycobacterium tuberculosis, highlighting their potential in treating resistant infections.

Q & A

Q. Basic Research Focus

  • NMR Analysis :
    • ¹H NMR : Look for aromatic protons (δ 7.2–8.1 ppm) and thiomethyl protons (δ 4.5–5.0 ppm) .
    • ¹³C NMR : Confirm the pyrrolopyrimidine core (C=O at ~170 ppm) and bromine-substituted carbons (~120 ppm) .
  • X-Ray Crystallography : Resolve the planar conformation of the pyrrolopyrimidine ring and dihedral angles of substituents (e.g., 4-bromobenzylthio group) .

What experimental strategies are recommended to identify biological targets and validate mechanisms of action?

Q. Advanced Research Focus

  • Target Identification :
    • Kinase Profiling : Use kinase inhibition assays (e.g., ADP-Glo™) to screen for activity against tyrosine kinases .
    • Protein Binding Studies : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities .
  • Mechanistic Validation :
    • Gene Knockdown : siRNA silencing of suspected targets (e.g., EGFR) to observe changes in compound efficacy .

How should researchers address contradictions in reported biological activity data across different assays?

Q. Advanced Research Focus

  • Reproducibility Controls :
    • Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
    • Use orthogonal assays (e.g., fluorescence-based vs. luminescence-based readouts) to confirm activity .
  • Meta-Analysis : Pool data from multiple studies and apply statistical models (e.g., ANOVA) to identify confounding variables .

What structure-activity relationship (SAR) insights guide the modification of substituents for enhanced potency?

Q. Advanced Research Focus

  • Substituent Effects :
    • 4-Bromobenzylthio Group : Critical for hydrophobic interactions; replacing bromine with electron-withdrawing groups (e.g., CF₃) improves metabolic stability .
    • 3,7-Diphenyl Motif : Bulky aryl groups enhance steric hindrance, reducing off-target binding .
  • SAR Workflow :
    • Synthesize analogs with systematic substituent variations.
    • Test in enzymatic and cellular assays to correlate structural changes with IC₅₀ shifts .

What crystallographic techniques are most effective for resolving conformational flexibility in this compound?

Q. Advanced Research Focus

  • Single-Crystal X-Ray Diffraction :
    • Resolve the torsion angle between the pyrrolopyrimidine core and 4-bromobenzylthio group (typically 15–25°) .
    • Use low-temperature (100 K) data collection to minimize thermal motion artifacts .
  • DFT Calculations : Compare experimental bond lengths/angles with theoretical models to validate electronic effects .

How can chemical reactivity be leveraged for selective derivatization of the pyrrolopyrimidine core?

Q. Advanced Research Focus

  • Site-Specific Modifications :
    • C2-Thioether : Oxidize to sulfone for improved solubility without losing activity .
    • C4-Ketone : Convert to hydrazones or oximes for prodrug strategies .
  • Protection Strategies :
    • Use SEM (2-(trimethylsilyl)ethoxymethyl) groups to protect reactive NH positions during functionalization .

What stability data are critical for determining optimal storage and handling conditions?

Q. Basic Research Focus

  • Degradation Pathways :
    • Hydrolysis of the thioether bond in aqueous buffers (pH > 8) .
    • Photooxidation of the pyrrolopyrimidine core under UV light .
  • Storage Recommendations :
    • Store at –20°C under argon in amber vials.
    • Use stabilizers (e.g., BHT) in solid form to prevent oxidation .

What analytical methods ensure purity and identity validation in complex synthetic mixtures?

Q. Basic Research Focus

  • HPLC-MS :
    • Use C18 columns with acetonitrile/water gradients (0.1% formic acid) for separation .
    • Monitor for common impurities (e.g., des-bromo byproduct, MW 401.5 g/mol) .
  • Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .

How can in silico modeling predict pharmacokinetic properties and guide lead optimization?

Q. Advanced Research Focus

  • ADMET Prediction :
    • Use Schrödinger’s QikProp to estimate logP (predicted ~3.5) and BBB permeability .
    • Simulate metabolic sites (e.g., CYP3A4-mediated oxidation of the thioether) .
  • Docking Studies :
    • Glide or AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge region residues) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.